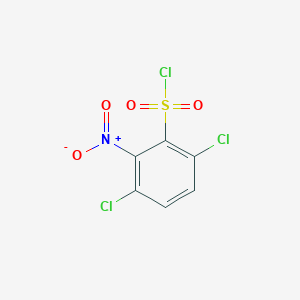
2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine
Descripción general
Descripción
2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical intermediate. This compound belongs to the class of pyridines and has a molecular formula of C8H9F3N2.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine is not well understood. However, it is believed to act as a GABA receptor agonist, which may contribute to its anticonvulsant properties.
Efectos Bioquímicos Y Fisiológicos
2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine has been found to have anticonvulsant properties and has been shown to be effective in reducing the frequency and severity of seizures in patients with Lennox-Gastaut syndrome. It has also been found to have anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine in lab experiments is its high purity and stability. However, one limitation is its relatively low yield in the synthesis process.
Direcciones Futuras
There are several future directions for the research and development of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine. One potential direction is to further study its mechanism of action and explore its potential applications in the treatment of other neurological disorders. Another direction is to optimize the synthesis process to increase the yield and reduce the cost of production. Additionally, research could be conducted to investigate the potential environmental impact of this compound and develop strategies to mitigate any potential negative effects.
Aplicaciones Científicas De Investigación
2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to be a useful intermediate in the synthesis of various drugs such as rufinamide, which is used to treat seizures in patients with Lennox-Gastaut syndrome.
Propiedades
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-7-2-1-4-13-8(7)14-5-3-9(11,12)6-14/h1-2,4H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOADJDSPZKLINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















